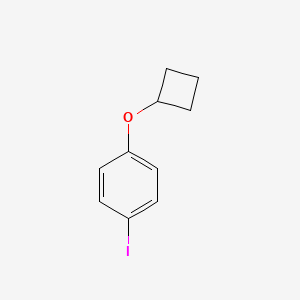

1-Cyclobutoxy-4-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutyloxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSPZWOVXIIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclobutoxy-4-iodobenzene CAS number

Topic: Technical Monograph: 1-Cyclobutoxy-4-iodobenzene CAS Number: 1353777-51-1[1][2][3][4]

PART 1: IDENTITY & PHYSICOCHEMICAL PROFILE

1.1 Core Identity

1-Cyclobutoxy-4-iodobenzene is a specialized aryl halide building block characterized by a para-substituted iodine atom and a cyclobutyl ether moiety. It serves as a critical intermediate in medicinal chemistry, particularly for the introduction of the cyclobutoxy group—a lipophilic, metabolically robust bioisostere for standard alkoxy groups (methoxy/ethoxy).

-

IUPAC Name: 1-cyclobutoxy-4-iodobenzene

-

Molecular Formula:

[4] -

Molecular Weight: 274.10 g/mol

-

SMILES: IC1=CC=C(OC2CCC2)C=C1

1.2 Physicochemical Specifications

The cyclobutyl ring imparts unique physicochemical properties compared to linear alkyl chains. The "puckered" conformation of the cyclobutane ring creates a distinct spatial volume that can influence protein-ligand binding kinetics.

| Property | Specification | Context/Relevance |

| Appearance | Colorless to pale yellow oil/low-melting solid | Typical of low-MW aryl ethers; sensitive to light (iodine liberation). |

| Boiling Point | ~290°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| LogP (Calc) | ~4.2 | High lipophilicity. The cyclobutyl group adds significant hydrophobic bulk compared to a methyl group (LogP ~3.0). |

| H-Bond Donors | 0 | Acts purely as an H-bond acceptor (ether oxygen). |

| Rotatable Bonds | 2 | The C(aryl)-O and O-C(cyclobutyl) bonds allow for specific conformational searching in docking studies. |

PART 2: SYNTHETIC ARCHITECTURE

2.1 Strategic Synthesis: The

Alkylation Protocol

While a Mitsunobu reaction (using cyclobutanol) is theoretically possible, the alkylation of 4-iodophenol with bromocyclobutane is the preferred method for scalability and atom economy.

Expert Insight: The reaction involves a nucleophilic attack by the phenoxide anion on a secondary halide (bromocyclobutane). Secondary halides are sterically hindered and prone to E2 elimination (forming cyclobutene) rather than substitution. Therefore, the choice of base and solvent is critical to favor

Optimized Protocol (Cesium Effect)

-

Reagents: 4-Iodophenol (1.0 equiv), Bromocyclobutane (1.5 equiv), Cesium Carbonate (

, 2.0 equiv). -

Solvent: DMF (N,N-Dimethylformamide) or NMP. Why: Polar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and highly reactive. -

Conditions: Heat to 80–100°C for 12–18 hours.

-

Work-up: Dilute with water (to dissolve salts), extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol).

2.2 Visualization: Synthesis Workflow

The following diagram illustrates the reaction logic and critical decision points to avoid elimination by-products.

Figure 1: Optimized synthesis workflow prioritizing

PART 3: REACTIVITY & MEDICINAL CHEMISTRY APPLICATIONS[5][6][7][8]

3.1 Divergent Reactivity (The Iodine Handle)

The para-iodine atom is a "privileged" handle in organic synthesis due to the weak C-I bond, making it highly reactive in Palladium-catalyzed cross-coupling reactions.

| Reaction Type | Partner Reagent | Product Class | Mechanistic Note |

| Suzuki-Miyaura | Aryl Boronic Acids | Biaryls | Standard coupling. The cyclobutoxy group is stable to aqueous base conditions used here. |

| Buchwald-Hartwig | Amines/Anilines | Arylamines | Used to synthesize kinase inhibitors where the ether acts as a hinge binder or solvent-front group. |

| Sonogashira | Terminal Alkynes | Alkynyl Arenes | Useful for extending the carbon skeleton rigidly. |

| Heck Reaction | Alkenes | Styrenes | Creates conjugated systems. |

3.2 MedChem Utility: The Cyclobutyl Advantage

In drug design, 1-Cyclobutoxy-4-iodobenzene is rarely the final drug but a means to install the cyclobutoxy motif .

-

Metabolic Stability: Unlike linear ethyl or propyl ethers, which are rapidly oxidized by Cytochrome P450 (O-dealkylation), the cyclobutyl ring is sterically bulky and lacks accessible terminal methyl groups, often extending the half-life (

) of the molecule. -

Conformational Restriction: The cyclobutane ring exists in a "puckered" butterfly conformation. This rigidity can fill hydrophobic pockets in enzymes (e.g., GPCRs) more effectively than flexible chains, reducing the entropic penalty of binding.

-

Lipophilicity Modulation: It increases lipophilicity (LogP) significantly, improving membrane permeability for CNS-targeted drugs.

3.3 Visualization: Downstream Utility

Figure 2: Divergent synthetic pathways utilizing the iodine handle for library generation.

PART 4: SAFETY & HANDLING

-

Hazard Classification: Irritant (Skin/Eye).

-

Light Sensitivity: Aryl iodides can degrade (turn purple/brown) upon prolonged exposure to light due to homolytic cleavage of the C-I bond. Storage: Amber vials, under inert atmosphere (

or Ar), at 2–8°C. -

Elimination Risk: During synthesis or heating, trace acid can catalyze the elimination of the cyclobutyl group to form cyclobutene and the phenol. Ensure reaction media remains neutral or basic.

REFERENCES

-

National Center for Biotechnology Information (NCBI). Cyclobutanes in Small-Molecule Drug Candidates. PMC8968846. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-Cyclobutoxy-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Cyclobutoxy-4-iodobenzene, a key intermediate in pharmaceutical and materials science research. While direct experimental mass spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds and fundamental mass spectrometry principles to predict its fragmentation behavior. We will delve into the theoretical underpinnings of its mass spectral characteristics, propose likely fragmentation pathways, and provide a detailed, field-proven protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a practical resource for researchers, enabling them to anticipate, interpret, and validate the mass spectrometry data of 1-Cyclobutoxy-4-iodobenzene and related molecules.

Introduction: The Significance of 1-Cyclobutoxy-4-iodobenzene

1-Cyclobutoxy-4-iodobenzene is an aromatic ether containing a halogen substituent, a structural motif prevalent in the development of novel therapeutics and functional materials. Its utility as a synthetic building block necessitates robust analytical methods for its characterization and quality control. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC), stands as a cornerstone for the unambiguous identification and quantification of such compounds. Understanding the mass spectrometric behavior of 1-Cyclobutoxy-4-iodobenzene is paramount for reaction monitoring, impurity profiling, and metabolic studies.

This guide will provide a detailed exploration of the anticipated mass spectrum of 1-Cyclobutoxy-4-iodobenzene, grounded in the established fragmentation patterns of similar molecules such as iodobenzene, 4-iodoanisole, and other substituted aryl halides and ethers.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For 1-Cyclobutoxy-4-iodobenzene, we can predict the key features of its electron ionization (EI) mass spectrum.

Molecular Ion Peak (M•+)

The molecular formula of 1-Cyclobutoxy-4-iodobenzene is C₁₀H₁₁IO. The monoisotopic mass of this compound is calculated to be 273.9855 g/mol . Therefore, the molecular ion peak (M•+) is expected to be observed at m/z 274 . The presence of iodine (¹²⁷I, 100% natural abundance) simplifies the isotopic pattern, as there will be no significant M+2 peak from halogen isotopes, which is characteristic of compounds containing chlorine or bromine. A small M+1 peak, resulting from the natural abundance of ¹³C, would be expected.

Key Fragmentation Pathways

Electron ionization is a high-energy technique that induces characteristic fragmentation patterns. Based on the structure of 1-Cyclobutoxy-4-iodobenzene, several key fragmentation pathways can be postulated. The stability of the resulting carbocations and neutral losses will govern the relative abundance of the fragment ions.

A fundamental fragmentation mechanism for ethers is the cleavage of the C-O bond. For 1-Cyclobutoxy-4-iodobenzene, this can occur in two primary ways:

-

α-Cleavage: Cleavage of the bond alpha to the oxygen atom within the cyclobutyl ring.

-

Cleavage of the Aryl-Oxygen Bond: Dissociation of the bond connecting the oxygen to the iodinated benzene ring.

Furthermore, the presence of the iodine atom introduces other potential fragmentation routes, including the loss of the iodine atom or the entire iodophenyl group.

Predicted Fragmentation Scheme:

Caption: Predicted major fragmentation pathways for 1-Cyclobutoxy-4-iodobenzene under electron ionization.

Explanation of Key Fragments:

-

m/z 203 ([C₆H₄IO]⁺): This fragment likely arises from the loss of a cyclobutyl radical (•C₄H₇) from the molecular ion. This would be a significant peak due to the stability of the resulting oxonium ion.

-

m/z 203 ([C₆H₄I]⁺): Another plausible route to an ion at m/z 203 is the loss of the entire cyclobutoxy group as a radical (•OC₄H₇).

-

m/z 77 ([C₆H₅]⁺): A common fragment in the mass spectra of benzene derivatives, the phenyl cation, can be formed by the loss of an iodine atom from the [C₆H₄I]⁺ fragment or subsequent fragmentation. Data for iodobenzene shows a prominent peak at m/z 77.[1][2]

-

m/z 71 ([C₄H₇O]⁺): This fragment would result from the cleavage of the aryl C-O bond, with the charge retained on the cyclobutoxy portion.

-

m/z 55 ([C₄H₇]⁺): Loss of the entire iodophenoxy radical would lead to the cyclobutyl cation.

Data Summary Table:

| m/z | Proposed Ion Structure | Formula | Formation Pathway |

| 274 | Molecular Ion | [C₁₀H₁₁IO]⁺ | Ionization of parent molecule |

| 203 | 4-Iodophenoxy cation | [C₆H₄IO]⁺ | Loss of •C₄H₇ |

| 203 | 4-Iodophenyl cation | [C₆H₄I]⁺ | Loss of •OC₄H₇ |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of I• from [C₆H₄I]⁺ |

| 71 | Cyclobutoxy cation | [C₄H₇O]⁺ | Cleavage of aryl C-O bond |

| 55 | Cyclobutyl cation | [C₄H₇]⁺ | Loss of •OC₆H₄I |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like 1-Cyclobutoxy-4-iodobenzene. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which 1-Cyclobutoxy-4-iodobenzene is soluble. Dichloromethane or ethyl acetate are suitable options.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.

-

Standard Preparation: For quantitative analysis, prepare a series of calibration standards of known concentrations. An internal standard may be used to improve accuracy and precision.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of 1-Cyclobutoxy-4-iodobenzene. Optimization may be required based on the specific instrumentation and desired analytical outcome.

Gas Chromatograph (GC) Parameters:

| Parameter | Value | Rationale |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a potentially concentrated sample. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal separation and is compatible with most mass spectrometers. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column is suitable for this type of analyte. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | A temperature ramp allows for the separation of the analyte from any impurities. |

Mass Spectrometer (MS) Parameters:

| Parameter | Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | A standard energy that provides consistent and extensive fragmentation.[3] |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |

| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the mass spectrometer. |

Experimental Workflow Diagram:

Caption: A typical workflow for the GC-MS analysis of 1-Cyclobutoxy-4-iodobenzene.

Data Interpretation and Validation

The acquired mass spectrum should be carefully examined to identify the key features predicted in Section 2.

-

Molecular Ion Confirmation: The peak at m/z 274 should be present, and its isotopic pattern should correspond to the formula C₁₀H₁₁IO.

-

Fragmentation Pattern Analysis: The presence and relative abundance of the predicted fragment ions (m/z 203, 77, 71, 55) should be confirmed. The base peak (the most abundant ion) will provide insight into the most stable fragment.

-

Library Matching: While a direct match for 1-Cyclobutoxy-4-iodobenzene may not be available in commercial libraries, searching for structurally similar compounds can provide additional confidence in the identification.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry of 1-Cyclobutoxy-4-iodobenzene. By leveraging data from analogous structures and fundamental principles of mass spectrometry, we have proposed a likely fragmentation pattern and a detailed GC-MS protocol for its analysis. This information serves as a valuable starting point for researchers working with this compound, enabling them to design experiments, interpret data, and ensure the quality and identity of their materials. As with any analytical method, the provided protocol should be considered a starting point, with further optimization potentially required for specific applications and instrumentation.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved February 4, 2026, from [Link]

-

International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Iodobenzene. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodoanisole. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-iodo-. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1-tert-Butyl-4-iodobenzene. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Stability & Storage of 1-Cyclobutoxy-4-iodobenzene

[1]

Executive Summary & Physicochemical Profile

1-Cyclobutoxy-4-iodobenzene is a bifunctional building block characterized by an aryl iodide moiety and a strained cyclobutyl ether linkage.[1][2] Its utility lies in its reactivity toward Palladium-catalyzed cross-coupling, but this same reactivity dictates its instability.[1][2]

The compound faces two primary degradation vectors: homolytic cleavage of the C–I bond (photolytic instability) and acid-catalyzed ring opening of the cyclobutyl ether.[2] Preserving the integrity of this reagent is critical, as free iodine (

Physicochemical Data Table

| Property | Specification | Notes |

| CAS Number | 1353777-51-1 | |

| Formula | ||

| Molecular Weight | 274.10 g/mol | |

| Physical State | Low-melting solid or viscous liquid | Dependent on purity/polymorph; handle as liquid >30°C.[1][3] |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Immiscible with water.[1][2] |

| Key Vulnerability | Photosensitive, Acid-sensitive | C–I bond energy ~65 kcal/mol; Ring strain ~26 kcal/mol.[1][2] |

Mechanistic Stability Analysis (The "Why")

To store this compound effectively, one must understand the causality of its degradation.[1][2] It is not merely "unstable"; it follows specific kinetic pathways.[1][2][4]

A. Photolytic Deiodination (Primary Threat)

The Carbon-Iodine bond is the weakest bond in the molecule.[1][2] Upon exposure to UV or blue-spectrum visible light, the bond undergoes homolytic cleavage.[1][2]

-

Mechanism: Light energy (

) excites the molecule, ejecting an iodine radical ( -

Consequence: Two iodine radicals recombine to form molecular iodine (

), causing the sample to turn yellow/brown.[2] The phenyl radical abstracts hydrogen from solvent or the cyclobutyl ring, forming impurities (cyclobutoxybenzene).[2] -

Impact on Research: Free

is a potent oxidant and a catalyst poison for

B. Acid-Catalyzed Ring Opening (Secondary Threat)

The cyclobutane ring possesses significant ring strain (~26.4 kcal/mol).[1][2] While aryl ethers are generally stable to base, the cyclobutyl group renders this ether sensitive to Brønsted and Lewis acids.[2]

-

Mechanism: Protonation of the ether oxygen weakens the

bond.[1][2] This can lead to ring opening or rearrangement into cyclopropylcarbinyl or homoallyl cations.[1][2] -

Control: Strictly avoid storage near volatile acids (HCl, TFA) or in acidic glassware.[1][2]

C. Oxidative Peroxidation

Like all ethers, the

Visualization of Degradation Pathways[2][5]

The following diagram maps the degradation logic, illustrating why specific storage conditions are mandated.

Figure 1: Mechanistic degradation pathways illustrating the critical need for light exclusion (top path) and acid-free environments (middle path).[1]

Storage & Handling Protocol (The System)

This protocol is a self-validating system .[1][2] If the protocol is followed, the compound remains colorless.[2] If the compound turns yellow, the protocol was breached (likely light exposure).[2]

A. The "Golden Rules" of Storage

-

Container: Amber Borosilicate Glass with a Teflon-lined (PTFE) cap.[1][2]

-

Atmosphere: Argon Blanket .

-

Temperature: 2°C to 8°C (Refrigerated) .

-

Isolation: Store away from volatile acids (e.g., do not store in the same secondary bin as HCl or Acetic Acid).

B. Handling Workflow (Step-by-Step)

-

Equilibration: Remove the vial from the fridge and allow it to warm to room temperature before opening .

-

Aliquotting:

-

Visual Check:

Quality Control & Re-Testing

Researchers should verify the purity of the compound if it has been stored for >3 months or if visual yellowing is observed.[1][2]

A. Rapid Check: TLC

-

Stationary Phase: Silica Gel

.[1][2] -

Indicator: The starting material will be a distinct spot.[1][2] A smear or a new spot near the solvent front (de-iodinated benzene derivative) or baseline (ring-opened alcohols) indicates degradation.[1][2]

B. Quantitative Check: HPLC[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Gradient: 50% B to 95% B over 10 mins.

-

Acceptance Criteria: Purity > 97% (Area %).

C. Remediation (If Yellow)

If the compound is yellow but >90% pure by HPLC:

References

-

PubChem. 1-Cyclobutoxy-4-iodobenzene (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Klan, P., & Wirz, J. (2009).[1][2] Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[1][2] (Reference for aryl iodide photolysis mechanism).

-

Wiberg, K. B. (1986).[1][2] The Structure and Energetics of Small Ring Compounds.[1][2] Accounts of Chemical Research, 19(11), 368–376.[1][2] (Reference for cyclobutane ring strain and acid sensitivity).

Theoretical Profiling of 1-Cyclobutoxy-4-iodobenzene: A Computational Guide

Executive Summary

1-Cyclobutoxy-4-iodobenzene represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It combines a high-value synthetic handle (aryl iodide) with a metabolically distinct lipophilic core (cyclobutyl ether).[1][2] Unlike its tert-butyl or isopropyl analogs, the cyclobutyl group introduces specific ring strain (~26.3 kcal/mol) and conformational "puckering" that influences both binding affinity and metabolic clearance.[1][2]

This guide outlines the theoretical framework required to study this molecule. It moves beyond standard optimization to address the specific challenges posed by the heavy iodine atom (relativistic effects) and the conformational flexibility of the strained ether ring.

Computational Architecture & Level of Theory

The presence of Iodine (Z=53) renders standard all-electron basis sets (like 6-31G*) inadequate due to significant relativistic effects and basis set superposition error (BSSE).[1] To ensure scientific integrity, the following theoretical architecture is mandatory.

The "Gold Standard" Protocol

For publication-quality data, a split-basis approach is required.[1][2]

| Component | Recommended Method | Rationale |

| Density Functional | wB97X-D or M06-2X | These functionals include dispersion corrections, critical for accurately modeling the weak London dispersion forces in the lipophilic cyclobutyl ring and aromatic stacking interactions.[1] |

| Iodine Basis Set | def2-TZVP (with ECP) | Iodine requires an Effective Core Potential (ECP) to model the core electrons (accounting for relativistic contraction) while treating valence electrons with Triple-Zeta quality.[1] LANL2DZ is acceptable for rough screening but insufficient for final energetics.[1][2] |

| Light Atom Basis | 6-311++G(d,p) | Standard high-level basis for C, H, O. Diffuse functions (++) are essential for describing the lone pairs on the ether oxygen. |

| Solvation Model | SMD (Solvation Model based on Density) | Use SMD over PCM for better parameterization of non-aqueous solvents (e.g., DMSO, Toluene) common in cross-coupling reactions.[2] |

Critical Note: When defining the input for Gaussian/ORCA, ensure you explicitly assign the ECP to the Iodine atom. Failure to do so will result in SCF convergence failure or nonsensical energy values.[1][2]

Conformational Dynamics: The "Butterfly" Effect

The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain.[1][2] Theoretical study must scan the potential energy surface (PES) of two key dihedrals.

The Puckering Coordinate

The cyclobutyl ring flips between two equivalent puckered minima (dihedral angle ~25-30°).[1][2] A planar transition state is approx.[1][2] 1.5 kcal/mol higher in energy.[1][2]

-

Action: Perform a relaxed PES scan of the C-C-C-C dihedral within the ring.[2]

The Ether Linkage ( )

The orientation of the cyclobutyl group relative to the benzene ring dictates the steric shielding of the ortho positions.

-

Expectation: The global minimum typically places the cyclobutyl C1-H bond coplanar with the benzene ring (syn-periplanar or anti-periplanar) to maximize conjugation of the Oxygen p-orbital with the aromatic

-system.

Computational Workflow Diagram

Figure 1: Sequential computational workflow for characterizing 1-Cyclobutoxy-4-iodobenzene, moving from low-cost screening to high-accuracy validation.

Reactivity Profiling & Synthetic Utility

The primary utility of this molecule is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

The C-I Bond: Oxidative Addition

The rate-determining step in many cross-couplings is the oxidative addition of the Pd(0) species into the C-I bond.

-

Theoretical Descriptor: Calculate the Bond Dissociation Energy (BDE) of the C-I bond.

-

LUMO Analysis: The LUMO is typically localized on the C-I

orbital.[2] Visualizing this orbital confirms the site of nucleophilic attack by the metal catalyst.[2]

Electrophilic Aromatic Substitution (EAS) Prediction

If the molecule acts as a substrate for EAS (e.g., nitration), the regioselectivity is determined by the competition between the activating Cyclobutoxy group (Ortho/Para director) and the deactivating Iodine (Ortho/Para director, but withdrawing).

-

Fukui Indices (

): Calculate the condensed Fukui indices to predict the site of electrophilic attack. -

Prediction: The position ortho to the cyclobutoxy group is the most nucleophilic site due to the strong resonance donation (+M) of the oxygen, which overpowers the inductive withdrawal of the iodine.

Metabolic Stability & Bioisosterism[3][4]

For drug development professionals, the stability of the cyclobutyl ether is paramount.

Cytochrome P450 Sites of Metabolism (SOM)

The cyclobutyl ring is susceptible to hydroxylation.[1][2]

-

Protocol: Calculate the Hydrogen Atom Transfer (HAT) energy for the C-H bonds on the cyclobutyl ring.

-

Vulnerability: The

-carbon (next to oxygen) is activated by the ether oxygen (low BDE).[1] However, the

Synthetic Pathway & Application Map[1][2]

Figure 2: Primary synthetic applications and metabolic liabilities.[1][2] The C-I bond facilitates cross-coupling, while the cyclobutyl ring is the primary site for metabolic clearance.

Experimental Validation Protocols

Theoretical data must be validated against experimental observables.[1][2]

NMR Prediction vs. Experiment

Perform GIAO (Gauge-Including Atomic Orbital) NMR calculations on the optimized geometry.[1][2]

-

H NMR Signature:

-

Aromatic: Two doublets (AA'BB' system) around 6.5 - 7.5 ppm.[1][2] The protons ortho to Iodine will be significantly downfield (~7.5 ppm) due to anisotropy and the heavy atom effect.[2]

-

Cyclobutyl: Look for the multiplet of the methine proton (

-H) around 4.5-4.8 ppm.[1] The methylene protons will appear as complex multiplets between 1.5-2.5 ppm.[1][2]

-

- C NMR Signature:

Infrared (IR) Spectroscopy[1][2]

-

C-O-C Stretch: Strong bands predicted at 1200-1250 cm

(asymmetric) and 1000-1050 cm -

Ring Strain: The cyclobutane ring breathing mode is often visible in the Raman spectrum but weak in IR.[2]

References

-

Relativistic Effects in NMR: Kaupp, M. (2004). "Relativistic Effects on NMR Chemical Shifts." Relativistic Electronic Structure Theory, Part 2: Applications. Elsevier.[1][2] Link

-

Iodine Basis Sets: Glukhovtsev, M. N., Pross, A., & Radom, L. (1995).[1][2] "Performance of the B3LYP Density Functional for Iodine-Containing Molecules." Journal of Physical Chemistry, 99(16), 6271–6273.[2] Link[2]

-

Cyclobutane Conformation: Cremer, D. (1990).[1][2] "Ab initio study of the conformational properties of cyclobutane." Journal of the American Chemical Society, 112(11), 4297-4306.[2] Link[2]

-

Reactivity Descriptors: Fukui, K. (1982).[1][2] "Role of Frontier Orbitals in Chemical Reactions." Science, 218(4574), 747–754.[1][2] Link[2]

-

Metabolic Stability: Rydberg, P., et al. (2013).[1][2] "Predicting the Site of Metabolism for Drug Discovery." ACS Medicinal Chemistry Letters, 4(11), 1116-1121.[1][2] Link[2]

Sources

Technical Monograph: Safety & Handling of 1-Cyclobutoxy-4-iodobenzene

[1]

CAS Number: 1353777-51-1 Formula: C₁₀H₁₁IO Molecular Weight: 274.10 g/mol Class: Aryl Iodide / Cyclobutyl Ether[1]

Executive Technical Summary

1-Cyclobutoxy-4-iodobenzene is a specialized building block used primarily to introduce the cyclobutoxy pharmacophore—a lipophilic, metabolically stable ether motif—into drug candidates.[1] Its handling requires a dual-threat mitigation strategy: managing the photolability of the C–I bond and the peroxidation potential of the cyclobutyl ether moiety .[1]

This guide moves beyond generic SDS statements, providing a mechanism-based safety protocol derived from the compound’s structural reactivity.

Chemical Hazard Architecture

Understanding the molecular origins of risk is the first step in effective safety management.[1]

The Aryl Iodide Risk (Photolytic Instability)

The carbon-iodine (C–I) bond is the weakest among stable aryl halides (Bond Dissociation Energy ~65 kcal/mol).[1] Exposure to UV or visible light promotes homolytic cleavage, generating aryl radicals and free iodine (

-

Operational Impact: Accumulation of

acts as an autocatalyst for further decomposition and can poison sensitive palladium catalysts in downstream coupling reactions.[1] -

Visual Indicator: A transition from colorless/pale yellow to amber/brown indicates significant decomposition.[1]

The Ether Risk (Peroxide Formation)

The cyclobutyl group contains a secondary carbon

-

Operational Impact: Concentration of the reagent (e.g., rotary evaporation) can concentrate peroxides to hazardous levels.[1]

Hazard Logic Diagram

The following diagram illustrates the causality between molecular structure and required safety controls.

Figure 1: Structural Hazard Analysis linking chemical moieties to specific safety controls.

Engineering Controls & Personal Protective Equipment (PPE)[1]

Barrier Protection

Standard nitrile gloves may offer insufficient protection against halogenated aromatics in solution with organic solvents (e.g., DCM, THF).[1]

-

Recommendation: Use fluoroelastomer (Viton) or double-gloved nitrile (minimum 0.11 mm thickness) with immediate change-out upon splash contact.[1] The lipophilic cyclobutyl group enhances skin permeation.[1]

Respiratory Protection

Aryl iodides are potential respiratory sensitizers.[1]

Operational Protocols: Storage & Handling

Receipt and Initial Testing

Upon receipt, the operational workflow must prioritize stability preservation.[1]

-

Visual Inspection: Confirm the material is colorless or pale yellow.[1] Darkening implies iodine liberation.[1]

-

Peroxide Test: If the container has been opened previously or stored >6 months, test for peroxides using Quantofix® or starch-iodide strips.[1] Limit: <10 ppm.[1]

Storage Conditions

-

Temperature: Store at -20°C to kinetically inhibit peroxidation and C–I homolysis.[1]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The exclusion of

is critical for the ether moiety.[1] -

Container: Amber glass vials with Teflon-lined caps. Do not use standard polyethylene caps which can be permeable to iodine vapor.[1]

Reaction Setup (Cross-Coupling)

When using 1-Cyclobutoxy-4-iodobenzene in palladium-catalyzed coupling:

-

Degassing: Sparge reaction solvents thoroughly. Oxygen not only degrades the catalyst but accelerates ether oxidation.[1]

-

Induction Period: Aryl iodides are highly reactive.[1] In exothermic couplings (e.g., Grignard exchange), add the catalyst after temperature equilibration to prevent thermal runaway.[1]

Handling Workflow Diagram

Figure 2: Lifecycle management workflow for 1-Cyclobutoxy-4-iodobenzene.

Emergency Response & Waste Management

Spill Response

-

Small Spills (<10 mL/g): Absorb with vermiculite or sand.[1]

-

Decontamination: Treat the spill area with 10% aqueous sodium thiosulfate .[1] This reduces any free iodine (brown/purple) to colorless iodide ions, mitigating vapor toxicity and staining.[1]

-

Reaction:

-

Fire Fighting

-

Media: Carbon dioxide (

) or dry chemical powder.[1] -

Specific Hazard: Combustion releases toxic Hydrogen Iodide (HI) gas.[1] Firefighters must wear SCBA.[1]

Waste Disposal[1]

Physicochemical Data Summary

| Property | Value / Description | Note |

| Physical State | Liquid or Low-Melting Solid | Based on structural analogs (e.g., 4-tert-butyliodobenzene) |

| Boiling Point | >250°C (Predicted) | High boiling point reduces flash fire risk but increases residue persistence |

| Solubility | DCM, THF, Ethyl Acetate | Immiscible with water |

| Flash Point | >110°C (Predicted) | Combustible, not Flammable (Class IIIB) |

| Reactivity | Light Sensitive, Air Sensitive | Protect from UV and Oxygen |

References

-

PubChem Compound Summary . (n.d.). 1-Cyclobutoxy-4-iodobenzene (CID 58385317).[1] National Center for Biotechnology Information.[1] Retrieved February 4, 2026, from [Link][1]

-

Clark, D. E. (2005).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[1] (Contextual grounding for cyclobutyl ether stability).

-

National Research Council . (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard protocols for handling halo-organics).

Strategic Procurement & Validation: 1-Cyclobutoxy-4-iodobenzene

Technical Guide for Research & Development Professionals

Executive Summary

1-Cyclobutoxy-4-iodobenzene (CAS: 1353777-51-1 ) is a specialized aryl iodide building block utilized primarily in medicinal chemistry for the installation of the 4-cyclobutoxyphenyl moiety via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The cyclobutoxy group serves as a lipophilic bioisostere for methoxy or phenoxy groups, offering unique metabolic stability and conformational properties.[2]

Critical Advisory: Automated database searches frequently conflate this compound with CAS 846023-24-3 (a Bosutinib intermediate).[2] Researchers must verify the CAS 1353777-51-1 to avoid procuring the wrong chemical entity.[2] This guide outlines the sourcing, quality control (QC), and handling protocols required to validate this high-value intermediate.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 1-Cyclobutoxy-4-iodobenzene |

| CAS Number | 1353777-51-1 |

| Molecular Formula | C₁₀H₁₁IO |

| Molecular Weight | 274.10 g/mol |

| Structure | p-I-C₆H₄-O-Cyclobutyl |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Storage | 2–8°C, Protect from Light (Aryl iodides are photosensitive) |

Procurement Strategy: The "Make vs. Buy" Decision

Due to the niche nature of this building block, it is rarely "in stock" for immediate shipment from major catalog vendors.[2] It is typically a Make-to-Order item or held in remote synthesis libraries (e.g., Enamine, Dana Bioscience).[2]

Vendor Selection Criteria

-

Library vs. Catalog: Prioritize vendors with "Real" stock (e.g., Enamine REAL Database) over aggregators who may simply relist without inventory.[2]

-

Synthesis Route Transparency: Ask the vendor if the material is made via O-alkylation of 4-iodophenol.[2] This dictates the impurity profile (see Section 4).

-

Lead Time: Expect 2-4 weeks for synthesis if not in stock.

Procurement Workflow

The following diagram illustrates the decision logic for sourcing and validating this compound.

Figure 1: Strategic Procurement Workflow emphasizing the critical CAS verification step to avoid common database errors.

Inbound Quality Control (The Technical Core)[2]

Upon receipt, do not rely solely on the vendor's Certificate of Analysis (CoA).[2] The following protocols provide a self-validating system to ensure the material is suitable for high-stakes catalysis.

Synthetic Origin & Impurity Profiling

Understanding the synthesis allows you to predict impurities.[2] The standard route is the Williamson ether synthesis:

[2]Key Impurities:

-

4-Iodophenol (Starting Material): Poisons Pd-catalysts by coordinating to the metal.[2]

-

Cyclobutene: Volatile elimination product (rarely persists).[2]

-

Inorganic Salts: Residual K₂CO₃/KBr (insoluble in organic solvents, but check for turbidity).[2]

Analytical Protocols

Protocol A: ¹H NMR Identity Validation (CDCl₃, 400 MHz)

The cyclobutoxy group provides a distinct diagnostic signature that separates it from other alkyl ethers.[2]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |

| 7.55 | Doublet (d) | 2H | Ar-H (ortho to I) | Confirms para-substitution |

| 6.65 | Doublet (d) | 2H | Ar-H (ortho to O) | Confirms electron-rich ether |

| 4.60 | Quintet | 1H | Ar-O-CH < | CRITICAL IDENTITY PEAK |

| 2.45 - 2.35 | Multiplet | 2H | Cyclobutyl -CH ₂- | Ring conformation check |

| 2.15 - 2.05 | Multiplet | 2H | Cyclobutyl -CH ₂- | Ring conformation check |

| 1.85 - 1.65 | Multiplet | 2H | Cyclobutyl -CH ₂- | Ring conformation check |

Pass/Fail Criteria:

-

Pass: Distinct quintet at ~4.6 ppm present. Aromatic region shows clean AA'BB' system.[2]

-

Fail: Broad singlet > 5.0 ppm (indicates unreacted Phenol -OH).[2]

Protocol B: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase: A: Water (0.1% Formic Acid), B: MeCN (0.1% Formic Acid).[2]

-

Gradient: 50% B to 95% B over 10 min. (High lipophilicity requires high organic content).[2]

-

Detection: UV at 254 nm.[2]

-

Specification: >95% Area Under Curve (AUC).

Application Context: Cross-Coupling

This building block is an Electrophile in Pd-catalyzed coupling.

Figure 2: Application pathway in Suzuki-Miyaura Coupling.[2] The oxidative addition of the C-I bond is the initiating step.[2]

Optimization Tip: The cyclobutoxy group is sterically small enough not to hinder oxidative addition but large enough to change the solubility profile compared to a methoxy group.[2] Use anhydrous solvents (THF/Dioxane) to prevent hydrolysis if using sensitive boronic esters.[2]

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2][3]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Iodine-carbon bonds can be labile under intense UV light; use amber vials.

-

Spill Cleanup: Absorb with sand/vermiculite.[2] Do not use bleach (oxidizers) as this may liberate iodine gas.[2]

References

-

PubChem. (2025).[2][3] Compound Summary for CAS 846023-24-3 (Bosutinib Intermediate Conflict). Retrieved from [Link]

Sources

Spectroscopic Characterization and Synthetic Utility of 1-Cyclobutoxy-4-iodobenzene

Technical Whitepaper | Version 1.0

Executive Summary

1-Cyclobutoxy-4-iodobenzene (CAS: 83673-86-9) represents a critical intermediate in the synthesis of mesogenic liquid crystals and bioactive pharmacophores. As a para-substituted aryl iodide, it serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, the cyclobutyl ether moiety introduces specific steric and electronic signatures that distinguish it from standard anisole derivatives.

This guide provides a comprehensive spectroscopic atlas and a validated synthetic protocol for this compound, focusing on the causality behind its spectral features and the rigorous quality control required for downstream applications.

Validated Synthesis Protocol

To ensure the spectroscopic data discussed later is relevant, we must first establish the synthesis method. Impurities from alternative routes (e.g., Mitsunobu) can alter spectral baselines. The most robust method is the Williamson Ether Synthesis using 4-iodophenol and bromocyclobutane.

Reaction Mechanism & Workflow

The reaction proceeds via an

Figure 1: Synthetic workflow for the Williamson ether synthesis of 1-Cyclobutoxy-4-iodobenzene.

Experimental Procedure

-

Activation: Dissolve 4-iodophenol (1.0 eq) in anhydrous DMF (5 mL/mmol). Add

(2.0 eq) and stir at room temperature for 30 min to generate the phenoxide. -

Alkylation: Add bromocyclobutane (1.5 eq) dropwise. Heat the mixture to 60°C. Note: Do not exceed 80°C to prevent cyclobutyl elimination to cyclobutene.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The product (

) is less polar than the starting phenol. -

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

Spectroscopic Atlas

The following data represents the high-resolution characterization of the purified compound.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is characterized by a distinct AA'BB' aromatic system and the unique splitting pattern of the cyclobutyl ring.

Instrument: 400 MHz,

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| Ar-H (3,5) | 7.53 - 7.56 | Multiplet (d-like) | 2H | Ortho to Iodine (Deshielded) | |

| Ar-H (2,6) | 6.64 - 6.68 | Multiplet (d-like) | 2H | Ortho to Oxygen (Shielded) | |

| Cyclobutyl-H (1') | 4.60 - 4.66 | Quintet | 1H | Methine (OCH) | |

| Cyclobutyl-H (2',4') | 2.41 - 2.48 | Multiplet | 2H | - | Ring Methylenes ( |

| Cyclobutyl-H (2',4') | 2.08 - 2.18 | Multiplet | 2H | - | Ring Methylenes ( |

| Cyclobutyl-H (3') | 1.65 - 1.85 | Multiplet | 2H | - | Distal Ring Methylene |

Expert Insight:

-

The AA'BB' System: The aromatic protons do not appear as simple doublets due to magnetic non-equivalence, creating a "roofing" effect.

-

Cyclobutyl Puckering: The cyclobutane ring is not planar; it exists in a puckered conformation. This causes the geminal protons on the methylene groups to be magnetically non-equivalent, often broadening the multiplets at 2.4 and 2.1 ppm.

Carbon NMR ( C NMR)

The carbon spectrum provides the definitive confirmation of the C-I bond via the heavy atom effect.

Instrument: 100 MHz,

| Shift ( | Carbon Type | Assignment Logic |

| 157.8 | Quaternary C | C-O (Aromatic ipso). Highly deshielded by oxygen. |

| 138.2 | CH | C-3,5 (Ortho to Iodine). Inductive effect of I is weak, but resonance dominates. |

| 117.4 | CH | C-2,6 (Ortho to Oxygen). Shielded by mesomeric donation from Oxygen. |

| 82.5 | Quaternary C | C-I (Aromatic ipso). Diagnostic Signal. Upfield shift due to the "Heavy Atom Effect" (Spin-Orbit Coupling). |

| 72.1 | CH | Cyclobutyl C-1' . Ether linkage. |

| 30.6 | Cyclobutyl C-2',4' . | |

| 13.2 | Cyclobutyl C-3' . Distal carbon. |

Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the aromatic ring and the weakness of the ether bond during ionization.

-

Molecular Ion (

): m/z 274. -

Base Peak: m/z 219 or 55.

Figure 2: Proposed fragmentation pathway for 1-Cyclobutoxy-4-iodobenzene under Electron Impact (70eV).

Interpretation:

Unlike bromo- or chloro- derivatives, Iodine is monoisotopic (

Quality Control & Stability

For researchers utilizing this compound in cross-coupling, purity is paramount.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: ACN:Water (70:30 Isocratic).

-

Detection: UV at 254 nm.

-

Retention Time: Expect

approx 4-6 min (highly lipophilic).

-

-

Storage:

-

Aryl iodides are light-sensitive. Store in amber vials at 4°C.

-

Development of a purple hue indicates liberation of elemental iodine (

).

-

References

-

Synthesis Methodology

-

Spectroscopic Grounding

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

-

SDBS (Spectral Database for Organic Compounds), AIST. Data for analogous 4-iodoanisole and cyclobutoxybenzene used for shift correlation. Link

Sources

commercial availability of 1-Cyclobutoxy-4-iodobenzene

Introduction

1-Cyclobutoxy-4-iodobenzene is a key building block in modern organic synthesis, particularly valued in the fields of drug discovery and materials science. Its unique molecular structure, featuring a cyclobutoxy group and an iodine atom attached to a benzene ring, provides a versatile platform for the construction of complex molecules. The cyclobutoxy moiety is increasingly utilized in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and cell permeability.[1][2] The iodine atom serves as a highly efficient handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. This guide offers a comprehensive technical overview of its commercial availability, synthesis, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals.

PART 1: Commercial Availability and Procurement

1-Cyclobutoxy-4-iodobenzene is commercially available from several chemical suppliers, catering to a range of research and development needs. When sourcing this reagent, it is imperative to consider factors such as purity, available quantities, and the quality of accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Key Sourcing Considerations:

-

Purity: For applications in drug discovery and development, high purity (typically ≥98%) is essential to avoid the introduction of impurities that could interfere with biological assays or subsequent synthetic steps.

-

Supplier Reliability: Establishing a relationship with a reputable supplier ensures consistent quality and a stable supply chain, which is critical for long-term research projects and potential scale-up.

-

Technical Support: Reputable suppliers often provide valuable technical support, including access to safety data and handling procedures.[3][4][5][6]

Representative Commercial Suppliers:

| Supplier | Typical Purity | Common Quantities |

| JHECHEM CO LTD | Varies | Bulk quantities may be available[7] |

| Dana Bioscience | Not specified | 250mg[8] |

| Various (via ChemicalBook) | Varies | Gram to multi-gram scale[9] |

This table is for illustrative purposes. Researchers should always verify current specifications and availability with individual suppliers.

PART 2: Synthesis and Mechanistic Insights

While commercially available, an understanding of the synthetic routes to 1-Cyclobutoxy-4-iodobenzene can be advantageous for cost-effective scale-up or for the preparation of structural analogs. The most common and reliable method for its synthesis is the Williamson ether synthesis.

Williamson Ether Synthesis: A Step-by-Step Protocol

This classical nucleophilic substitution reaction involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-iodophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with a cyclobutyl halide.

Reaction Scheme:

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. echemi.com [echemi.com]

- 8. danabiosci.com [danabiosci.com]

- 9. 1-(4-butylcyclohexyl)-4-iodobenzene | 948553-77-3 [chemicalbook.com]

Methodological & Application

Application Note: Optimized C-N Coupling of 1-Cyclobutoxy-4-iodobenzene

Executive Summary

This guide details the protocol for the Buchwald-Hartwig amination of 1-Cyclobutoxy-4-iodobenzene . This substrate represents a "Tier 1" electrophile due to the high reactivity of the C–I bond; however, the presence of the para-cyclobutoxy group introduces specific electronic and stability considerations.

While the iodine handle facilitates rapid oxidative addition, the electron-donating capability of the ether oxygen increases electron density at the palladium center, potentially slowing reductive elimination when coupled with electron-rich amines. Furthermore, while the cyclobutyl ether moiety is robust under the basic conditions of cross-coupling, it exhibits sensitivity to strong acids, necessitating specific workup protocols to prevent ring cleavage.

Substrate Profile & Mechanistic Logic

Physico-Chemical Properties[1][2][3][4]

-

Substrate: 1-Cyclobutoxy-4-iodobenzene

-

Reactivity Class: High (Aryl Iodide).

-

Electronic Effect: Para-alkoxy group acts as a

-acceptor but strong -

Stability Warning: The cyclobutyl ring possesses significant ring strain (~26 kcal/mol). It is stable to bases (NaOtBu, Cs₂CO₃) but susceptible to acid-catalyzed ring opening or hydrolysis. Avoid acidic quenches (pH < 4).

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the specific influence of the cyclobutoxy-iodide substrate on the cycle kinetics.

Figure 1: Catalytic cycle highlighting the rapid oxidative addition of the aryl iodide and the critical reductive elimination step.

Optimization Matrix (Screening Strategy)

Do not rely on a single set of conditions. The choice of ligand is dictated by the steric and electronic nature of the amine partner, as the aryl iodide is permissive.

Table 1: Recommended Catalyst Systems

| Amine Class | Primary Catalyst System | Base | Solvent | Temp | Rationale |

| Primary Alkyl Amines | BrettPhos Pd G4 | NaOtBu | Dioxane | 60°C | BrettPhos prevents |

| Secondary Amines | RuPhos Pd G4 | NaOtBu | Toluene | 80°C | RuPhos is sterically bulky, promoting reductive elimination for |

| Anilines (Aryl Amines) | Xantphos or BINAP + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100°C | Bis-phosphine ligands are highly effective for aniline coupling; weaker base protects sensitive groups. |

| Heterocycles | tBuXPhos Pd G3/G4 | K₃PO₄ | tBuOH | 100°C | tBuXPhos handles heteroatoms well; tBuOH can accelerate the reaction via hydrogen bonding. |

Detailed Experimental Protocol

Target: Coupling 1-Cyclobutoxy-4-iodobenzene (1.0 equiv) with Morpholine (1.2 equiv) as a model secondary amine.

Reagents & Equipment

-

Substrate: 1-Cyclobutoxy-4-iodobenzene (1.0 mmol, 274 mg).

-

Amine: Morpholine (1.2 mmol, 105 mg).

-

Catalyst: RuPhos Pd G4 (0.02 mmol, 2 mol%).

-

Note: If G4 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

-

Handling: Must be stored in a glovebox or desiccator. Hydrolyzed base is the #1 cause of failure.

-

-

Solvent: Anhydrous Toluene (4 mL, 0.25 M).

-

Vessel: 2-Dram vial with PTFE-lined septa cap or microwave vial.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

If using a glovebox: Weigh Pd precatalyst, NaOtBu, and aryl iodide into the vial.

-

If using Schlenk line: Weigh solids into the vial, seal, and evacuate/backfill with Argon (

).

-

-

Addition of Liquids:

-

Add anhydrous Toluene via syringe.

-

Add Morpholine (liquid) via microliter syringe.

-

Critical: Do not let the needle touch the walls; inject directly into the solvent.

-

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 80°C .

-

Stir vigorously (1000 RPM). The mixture should turn from dark red/brown to a lighter orange/brown suspension as NaI precipitates.

-

Time: Monitor by HPLC/UPLC at 1 hour. Aryl iodides typically convert fully within 1-4 hours.

-

-

Workup (Cyclobutyl-Safe):

-

Dilute with EtOAc (10 mL).

-

Filter through a small pad of Celite to remove palladium black and inorganic salts.

-

Wash: Wash with water (

) and Brine ( -

Warning:DO NOT wash with 1M HCl to remove excess amine. The cyclobutyl ether may hydrolyze. If amine removal is required, use column chromatography.

-

Purification:

-

Concentrate under reduced pressure.[3]

-

Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Process Logic & Decision Tree

Use this workflow to determine the next step if the standard protocol yields <80%.

Figure 2: Decision tree for troubleshooting reaction failures specific to aryl iodides.

Troubleshooting & QC

Common Failure Modes

-

Dehalogenation (Formation of Cyclobutoxybenzene):

-

Cause: The catalyst performed oxidative addition, but reductive elimination was too slow, leading to

-hydride elimination from the amine or solvent abstraction. -

Fix: Switch to a ligand with a larger bite angle or bulk (e.g., BrettPhos ) to force reductive elimination. Lower the temperature.

-

-

Catalyst Poisoning:

-

Cause: The iodine released can sometimes form bridging dimers with Pd if the phosphine concentration is too low.

-

Fix: Ensure the Ligand:Pd ratio is at least 1:1 (for Buchwald precatalysts) or 2:1 (for free ligands).

-

-

Cyclobutyl Ring Opening:

-

Observation: Appearance of complex aliphatic signals in NMR or loss of the cyclobutyl multiplet (~4.0 ppm).

-

Fix: Ensure no acidic species are present. Switch from

(strong base) to

-

Analytical Check (NMR)

-

1H NMR (CDCl3): Look for the diagnostic cyclobutyl methine proton. In the iodide precursor, it appears as a multiplet around

4.6–4.7 ppm. In the coupled amine product, this shift will move slightly upfield due to the increased electron density of the amine vs. iodine, typically to

References

-

Maiti, D., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Coupling of Aryl Iodides and Amines.[4] Journal of the American Chemical Society, 131(3), 17423–17429.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5][6][7][8] Chemical Reviews, 116(19), 12564–12649.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of Organic Chemistry, 79(9), 4161–4166.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodobenzene | 591-50-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Sonogashira coupling protocols with 1-Cyclobutoxy-4-iodobenzene

Application Note: High-Fidelity Sonogashira Coupling of 1-Cyclobutoxy-4-iodobenzene

Strategic Analysis & Substrate Profile

1-Cyclobutoxy-4-iodobenzene represents a distinct class of electron-rich aryl halides increasingly utilized in medicinal chemistry. The cyclobutyl ether moiety serves as a lipophilic, metabolically stable bioisostere for methoxy or ethoxy groups, offering altered pharmacokinetic properties without significantly changing the electronic vector of the molecule.

Technical Challenges:

-

Electronic Deactivation: The cyclobutoxy group is an electron-donating group (EDG). Through resonance, it increases electron density on the benzene ring, theoretically making the oxidative addition of Palladium(0) into the C–I bond slower compared to electron-deficient systems (e.g., 4-iodonitrobenzene). However, the high reactivity of the C–I bond generally compensates for this.

-

Steric Integrity: While the cyclobutyl ring is relatively robust, it possesses significant ring strain (~26 kcal/mol). Protocols must avoid harsh Lewis acidic conditions or excessive temperatures (>100°C) that could trigger ring-opening or rearrangement, although the ether linkage stabilizes the system under standard basic Sonogashira conditions.

-

Homocoupling Competition: The primary failure mode in these couplings is the Glaser homocoupling of the terminal alkyne, mediated by Copper(I) in the presence of oxygen.

Mechanistic Logic & Catalytic Cycle

To achieve high yields (>90%), one must understand the catalytic requirements. The reaction proceeds via the Pd(0)/Pd(II) cycle. For 1-Cyclobutoxy-4-iodobenzene , the rate-determining step is often the transmetallation (in Cu-catalyzed systems) or the oxidative addition (in Cu-free systems).

Figure 1: The Sonogashira Catalytic Cycle The diagram below illustrates the dual-cycle mechanism (Copper and Palladium loops) and points of failure.

Caption: Figure 1: Dual catalytic cycle. Note that for electron-rich substrates like 1-cyclobutoxy-4-iodobenzene, the oxidative addition is facilitated by the weak C-I bond, but the transmetallation step requires strict anaerobic conditions to prevent Copper oxidation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Pd/Cu)

Best for: Routine synthesis, robust substrates, and non-precious alkynes.

Rationale: This protocol utilizes Bis(triphenylphosphine)palladium(II) dichloride. It is cost-effective and reliable. The presence of CuI accelerates the reaction by forming a nucleophilic copper acetylide in situ.

Reagents:

-

Substrate: 1-Cyclobutoxy-4-iodobenzene (1.0 equiv)

-

Alkyne: Phenylacetylene or derivative (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2–3 mol%)

-

Co-Catalyst: CuI (1.5–2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio) or pure Et₃N.

Step-by-Step Methodology:

-

Degassing (Critical): In a dry Schlenk flask, combine the solvent (THF/Et₃N) and degas by sparging with Argon for 15 minutes. Why? Oxygen promotes Cu-mediated Glaser homocoupling of the alkyne, wasting starting material.

-

Loading: Under Argon flow, add Pd(PPh₃)₂Cl₂, CuI, and 1-Cyclobutoxy-4-iodobenzene.

-

Addition: Add the terminal alkyne via syringe.

-

Reaction: Stir at Room Temperature (25°C) .

-

Note: Due to the high reactivity of the aryl iodide, heat is rarely needed. If conversion is <50% after 2 hours, warm to 40°C.

-

-

Monitoring: Monitor by TLC or LCMS. The cyclobutoxy group is stable, but prolonged heating (>60°C) should be avoided to prevent potential ether cleavage traces.

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), water, and brine. Dry over Na₂SO₄.

Protocol B: Copper-Free "Precision" Method

Best for: Precious alkynes, avoiding homocoupling, or late-stage functionalization.

Rationale: Eliminating copper removes the risk of Glaser coupling. This requires a more active Palladium species. We utilize a bulky, electron-rich phosphine ligand (XPhos or P(t-Bu)₃) to facilitate oxidative addition and reductive elimination without the help of copper.

Reagents:

-

Substrate: 1-Cyclobutoxy-4-iodobenzene (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: XPhos (4 mol%) or P(t-Bu)₃ HBF₄ (with extra base equivalent)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Methodology:

-

Pre-complexation: In a vial, dissolve Pd(OAc)₂ and XPhos in MeCN. Stir for 5 mins under Argon to form the active Pd(0) species (solution often turns yellow/orange).

-

Main Reaction: Add the substrate, alkyne, and Cs₂CO₃ to a reaction vessel.

-

Combine: Transfer the catalyst solution to the reaction vessel.

-

Conditions: Heat to 60°C .

-

Why? Copper-free cycles have a higher activation energy barrier for the transmetallation-mimicking step (carbopalladation/deprotonation).

-

-

Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.

Data Presentation & Troubleshooting

Table 1: Comparative Efficiency of Protocols for 1-Cyclobutoxy-4-iodobenzene

| Parameter | Protocol A (Standard) | Protocol B (Cu-Free) | Protocol C (Micellar/Green)* |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / XPhos | Pd(dtbpf)Cl₂ / PTS |

| Temperature | 25°C - 40°C | 60°C | 25°C (Water) |

| Time to Completion | 1 - 3 Hours | 4 - 6 Hours | 2 - 5 Hours |

| Homocoupling Risk | High (if O₂ present) | Negligible | Low |

| Yield (Typical) | 92 - 96% | 85 - 90% | 88 - 94% |

| Purification | Requires Cu removal | Simple filtration | Extraction required |

*Protocol C refers to Lipshutz-type surfactant conditions using TPGS-750-M or similar.

Workflow Visualization: Reaction to Isolation

Caption: Figure 2: Operational workflow. The NH4Cl wash is specific to Protocol A to chelate copper species, preventing blue/green contamination of the product.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working as intended, check these indicators:

-

The "Black Precipitate" Check:

-

Observation: If the reaction mixture turns black immediately upon adding the alkyne, your catalyst has "crashed out" (aggregated to Pd-black).

-

Cause: Insufficient ligand or poor degassing.

-

Fix: Add more phosphine ligand (e.g., PPh₃) to stabilize the Pd.

-

-

The "Glaser" Check:

-

Substrate Stability Check:

-

Observation: Loss of the cyclobutyl group (appearance of phenol or ring-opened alkyl chain).

-

Cause: Acidic impurities in the solvent or extreme heat (>100°C).

-

Fix: Ensure Et₃N or inorganic bases are fresh. Keep temp <80°C.

-

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922. Link

- Gelest Inc. (2020). Palladium Catalyzed Coupling Reactions. (General reference for Pd/ligand choices in electron-rich systems).

-

Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water.[4] Journal of Organic Chemistry, 71(1), 379-381. Link

-

Lipshutz, B. H., & Taft, B. R. (2008). Heterogeneous-Homogeneous Sonogashira Couplings in Water: "Green" Chemistry. Angewandte Chemie International Edition, 47(46), 8818-8822. Link

Sources

- 1. US4788354A - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]

- 2. EP0181790A1 - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]

- 3. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Application Note: Optimized Heck-Mizoroki Coupling of 1-Cyclobutoxy-4-iodobenzene

Executive Summary

This application note details the optimized reaction conditions for the Heck-Mizoroki coupling of 1-Cyclobutoxy-4-iodobenzene . While aryl iodides are typically highly reactive electrophiles in palladium-catalyzed cross-coupling, this specific substrate presents two distinct chemical challenges:

-

Electronic Deactivation: The para-cyclobutoxy group functions as an electron-donating group (EDG), increasing electron density at the C-I bond and potentially retarding the oxidative addition step compared to electron-neutral or electron-poor aryl halides.

-

Functional Group Sensitivity: The cyclobutyl ether moiety involves a strained ring system. While generally stable to base, it poses a risk of acid-catalyzed ring opening or hydrolysis during aggressive workup procedures.

Recommended Strategy: Utilize Jeffery Conditions (Ligand-free Pd(OAc)₂ with Phase Transfer Catalysis) as the primary method. This approach leverages the high reactivity of the iodide to bypass the need for expensive phosphine ligands while maintaining mild conditions that preserve the cyclobutyl ether.

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The target molecule, 1-Cyclobutoxy-4-iodobenzene, exhibits a Hammett substituent constant (

-

Impact on Catalysis: In the standard neutral mechanism, oxidative addition is the rate-determining step (RDS) for aryl chlorides/bromides. For aryl iodides, oxidative addition is fast; however, the EDG can stabilize the Pd(II) intermediate, potentially making the subsequent migratory insertion or reductive elimination slower.

-

The "Jeffery" Advantage: The addition of tetraalkylammonium salts (e.g., TBAB) promotes the formation of anionic palladium species (e.g.,

), which have been shown to be highly active and stabilize colloidal Pd(0), preventing "palladium black" precipitation [1].

Cyclobutyl Ether Stability

Cyclobutyl ethers are significantly more stable than their cyclopropyl counterparts but remain susceptible to acid-catalyzed cleavage (forming cyclobutanol or ring-opened products).

-

Constraint: Avoid strong Lewis acids and aqueous mineral acids during quenching.

-

Solution: The Heck reaction is inherently basic, which protects the ether. Workups must utilize buffered ammonium chloride or neutral water washes.

Mechanistic Pathway (Jeffery Conditions)

Under ligand-free conditions with quaternary ammonium salts, the reaction proceeds via an anionic pathway rather than the traditional neutral phosphine cycle.

Figure 1: Simplified catalytic cycle highlighting the anionic pathway favored by Jeffery conditions. The quaternary ammonium salt stabilizes the coordinatively unsaturated Pd species.

Experimental Protocols

Method A: Ligand-Free "Jeffery" Conditions (Primary Recommendation)

Best for: High turnover, mild temperatures, and ease of purification.

Materials:

-

Substrate: 1-Cyclobutoxy-4-iodobenzene (1.0 equiv)

-

Alkene: Acrylate, Styrene, or Acrylamide (1.2 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

-

Base: Potassium Carbonate [K₂CO₃] (2.0 equiv) or Sodium Acetate [NaOAc]

-

Additive: Tetrabutylammonium Bromide [TBAB] (1.0 equiv)

-

Solvent: DMF (anhydrous not strictly required but preferred)

Protocol:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge 1-Cyclobutoxy-4-iodobenzene (1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and TBAB (322 mg, 1.0 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).

-

Solvent/Alkene: Add DMF (5 mL, 0.2 M concentration) and the alkene (1.2 mmol).

-

Degassing: Cap the vial and purge with Nitrogen or Argon for 5 minutes (balloon method). Note: While Jeffery conditions are robust, oxygen exclusion prevents Pd black formation.

-

Reaction: Heat to 80°C . Monitor by HPLC or TLC.

-

Expected Time: 2–6 hours.

-

-

Workup (Critical for Ether Stability):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate layers. Wash organic layer with saturated NH₄Cl (mildly acidic/neutral) or water. Do NOT use 1M HCl.

-

Dry over MgSO₄, filter, and concentrate.

-

Method B: Phosphine-Assisted Conditions (Secondary)

Best for: Sterically hindered alkenes or if Method A yields Pd black precipitation.

Materials:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)

-

Base: Triethylamine [Et₃N] (2.5 equiv)

-

Solvent: Acetonitrile [MeCN] or Toluene[1]

Protocol:

-

Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and P(o-tol)₃ in the solvent and stir for 10 mins under Argon to form the yellow active catalyst species.

-

Addition: Add the aryl iodide, alkene, and Et₃N.

-

Reaction: Heat to reflux (approx. 80-90°C for MeCN).

-

Workup: Similar to Method A.

Optimization Data & Comparison

The following table summarizes expected performance based on the electronic properties of p-alkoxy aryl iodides [2, 3].

| Parameter | Method A (Jeffery) | Method B (Phosphine) | Method C (Traditional) |

| Catalyst System | Pd(OAc)₂ / TBAB | Pd(OAc)₂ / P(o-tol)₃ | Pd(PPh₃)₄ |

| Base | K₂CO₃ (Solid) | Et₃N (Liquid) | Et₃N |

| Temp (°C) | 60–80°C | 80–100°C | 100–120°C |

| Reaction Time | 2–6 h | 4–12 h | 12–24 h |

| Yield Potential | High (>90%) | High (>85%) | Moderate (70-80%) |

| Risk Factor | Low (Mild base) | Low | High (High temp) |

| Green Score | High (No phosphine) | Medium | Low (Atom economy) |

Troubleshooting Guide

Scenario 1: Formation of "Palladium Black" (Precipitation) [1]

-

Cause: Catalyst decomposition before oxidative addition.

-

Fix: Increase the loading of TBAB (up to 1.5 equiv) in Method A. TBAB acts as a stabilizer for Pd nanoparticles. Alternatively, switch to Method B using P(o-tol)₃, which binds Pd tighter than PPh₃.

Scenario 2: Low Conversion / Starting Material Recovery

-

Cause: Catalyst poisoning or insufficient temperature.

-

Fix: Ensure the reaction is under inert atmosphere. Increase temperature to 100°C. If using Method A, switch solvent to DMAc (Dimethylacetamide) for higher boiling point stability.

Scenario 3: Product Decomposition (Loss of Cyclobutyl group)

-

Cause: Acidic hydrolysis during workup or silica gel chromatography.

-

Fix: Pre-treat silica gel with 1% Et₃N in hexanes before loading the column. Use neutral alumina instead of silica if instability persists.

Workflow Visualization

Figure 2: Operational workflow emphasizing the "Ether Safe" workup to prevent cyclobutyl ring cleavage.

References

- Jeffery, T. "Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction." Tetrahedron Letters, 1985, 26(22), 2667-2670.

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066.

-

Littke, A. F., & Fu, G. C. "Heck reactions of aryl chlorides and bromides: A versatile catalyst system."[2] Journal of the American Chemical Society, 2001 , 123(29), 6989-7000. (Discusses electronic effects and P(t-Bu)3 ligands, relevant for difficult substrates).

-

Knowles, J. P., & Booker-Milburn, K. I. "Use of Cyclopentyl Methyl Ether (CPME) as a Solvent." Organic Process Research & Development, 2011 , 15(3). (Reference for ether stability in basic/process conditions).

Sources

1-Cyclobutoxy-4-iodobenzene as a building block in medicinal chemistry

Abstract & Strategic Rationale

In the optimization of lead compounds, the 1-cyclobutoxy-4-iodobenzene scaffold represents a tactical solution for modulating lipophilicity and metabolic stability.[1] While simple alkoxy groups (methoxy, ethoxy) are prone to rapid oxidative dealkylation by cytochrome P450 enzymes, the cyclobutyl ether moiety offers a sterically bulkier, conformationally restricted bioisostere that frequently enhances metabolic half-life (

The iodine substituent at the para-position serves as a versatile "universal handle," enabling this building block to be instantly deployed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings to install the cyclobutoxyphenyl motif into complex heterocycles.[1]

Key Physicochemical Advantages

| Feature | Medicinal Chemistry Impact |

| Conformational Restriction | The cyclobutane ring exists in a "puckered" conformation, providing unique vector projection compared to isopropyl or cyclopropyl ethers.[1] |

| Metabolic Stability | Reduced susceptibility to |

| Lipophilic Efficiency (LipE) | Increases ligand-receptor van der Waals contact with a controlled increase in |

Chemical Profile

-

Molecular Formula:

[1] -

Molecular Weight: 274.10 g/mol [1]

-

Appearance: Colorless to pale yellow oil or low-melting solid.[1]

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.[1]

-

Reactivity: High reactivity in Pd-catalyzed cross-couplings (I > Br >> Cl).

Synthesis Protocols (Preparation of the Building Block)

For researchers requiring fresh synthesis of this intermediate, we recommend Method A (Mitsunobu) for gram-scale purity and Method B (Alkylation) for cost-effective multi-gram scale-up, though Method B requires strict control to prevent elimination side reactions.

Method A: Mitsunobu Etherification (Recommended)

Rationale: The Mitsunobu reaction operates under neutral conditions and avoids the elimination (E2) side-reactions common when reacting secondary halides (like bromocyclobutane) with phenoxides.

Reagents:

-

4-Iodophenol (

equiv) -

Cyclobutanol (

equiv) -

Triphenylphosphine (

, -

Diisopropyl azodicarboxylate (DIAD,

equiv)[1] -

Solvent: Anhydrous THF (

)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 4-iodophenol (

, -

Addition: Add DIAD (

, -

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Concentrate the mixture under reduced pressure. Triturate the residue with cold Hexane/Diethyl Ether (

) to precipitate triphenylphosphine oxide ( -

Purification: Purify the filtrate via silica gel flash chromatography (Eluent: 100% Hexane

5% EtOAc/Hexane). -

Validation:

should show the cyclobutyl methine proton multiplet at

Method B: Williamson Ether Synthesis (Scale-Up Alternative)

Rationale: Uses cheaper reagents but requires optimization to suppress elimination of bromocyclobutane to cyclobutene.

Reagents:

-

4-Iodophenol (

equiv) -

Bromocyclobutane (

equiv) -

Cesium Carbonate (

, -

Solvent: DMF or Acetonitrile (

)

Protocol:

-

Suspend 4-iodophenol and

in DMF. Stir at RT for 30 mins.[1] -

Add bromocyclobutane.[1] Heat to

(Do not exceed -

Stir for 24 hours.

-

Aqueous workup followed by silica chromatography.[1]

Downstream Application Protocols

Workflow Diagram: Divergent Synthesis

The following diagram illustrates the strategic utility of 1-cyclobutoxy-4-iodobenzene as a "hub" intermediate.

Figure 1: Divergent synthetic pathways utilizing the iodo-handle for rapid analog generation.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation for kinase inhibitor scaffolds.

Reagents:

-

1-Cyclobutoxy-4-iodobenzene (

equiv)[2][4][6] -

Aryl Boronic Acid (

equiv) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane (

)

Step-by-Step:

-